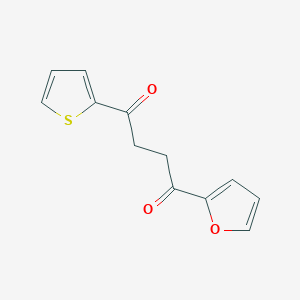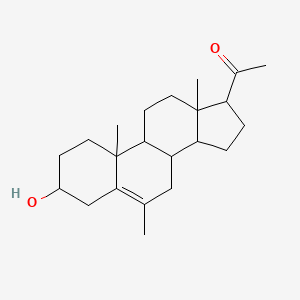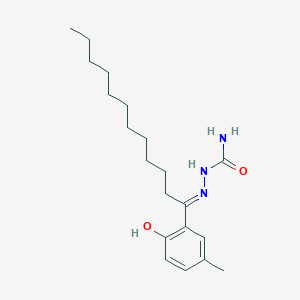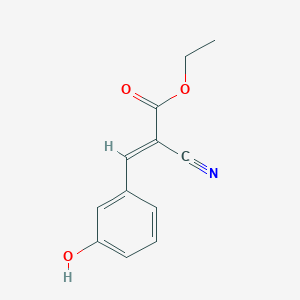
ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl (2E)-2-amino-3-(3-hydroxyphenyl)prop-2-enoate.
Substitution: Ethyl (2E)-2-cyano-3-(3-chlorophenyl)prop-2-enoate.
Applications De Recherche Scientifique
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification and optimization of pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced performance.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The cyano group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and biological activity.
Ethyl (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoate: The hydroxy group in the ortho position can lead to different steric and electronic effects.
Ethyl (2E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoate: The methoxy group can influence the compound’s solubility and reactivity compared to the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-7,14H,2H2,1H3/b10-6+ |
Clé InChI |
BXOFYZLSAUJUQJ-UXBLZVDNSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC(=CC=C1)O)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC(=CC=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


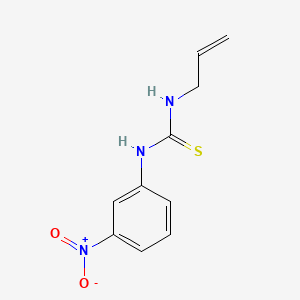

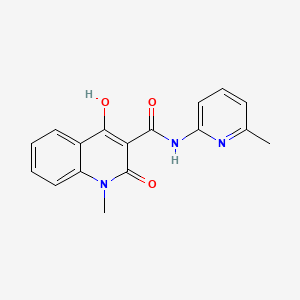

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
